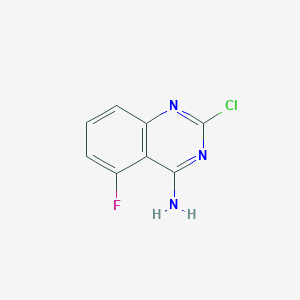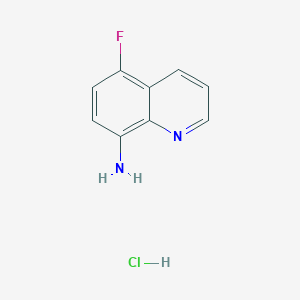
(R)-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride is a chemical compound with a molecular formula of C9H13NO2 It is known for its unique structure, which includes an amino group and a hydroxyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenol and epichlorohydrin.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Hydrolysis and Purification: The intermediate product is then hydrolyzed and purified to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of ®-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
®-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学的研究の応用
®-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system being studied. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
4-(2-Amino-1-hydroxypropyl)phenol: This compound has a similar structure but differs in the position of the amino and hydroxyl groups.
3-(2-Amino-3-hydroxypropyl)phenol: This is the non-chiral version of the compound.
2-(2-Amino-3-hydroxypropyl)phenol: Another structural isomer with different properties.
Uniqueness
®-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its non-chiral or differently substituted counterparts.
特性
分子式 |
C9H14ClNO2 |
|---|---|
分子量 |
203.66 g/mol |
IUPAC名 |
3-[(2R)-2-amino-3-hydroxypropyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c10-8(6-11)4-7-2-1-3-9(12)5-7;/h1-3,5,8,11-12H,4,6,10H2;1H/t8-;/m1./s1 |
InChIキー |
RQNMNAZABSAQGO-DDWIOCJRSA-N |
異性体SMILES |
C1=CC(=CC(=C1)O)C[C@H](CO)N.Cl |
正規SMILES |
C1=CC(=CC(=C1)O)CC(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B11900582.png)
![4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11900583.png)
![3,3-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11900596.png)
![8-Methyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B11900597.png)







